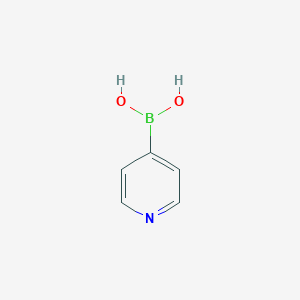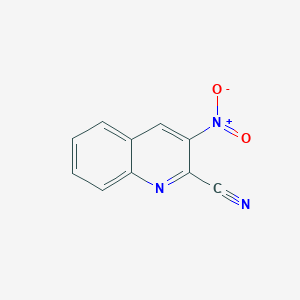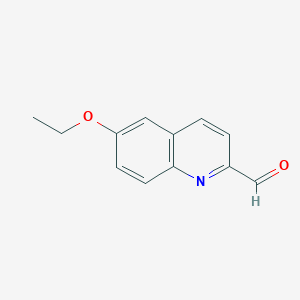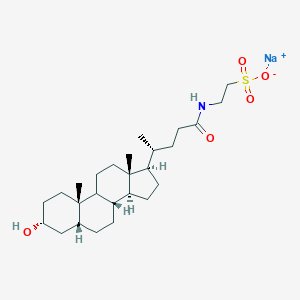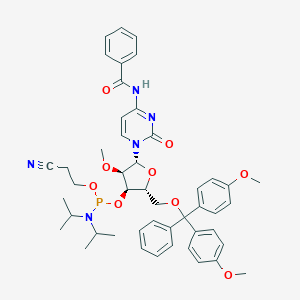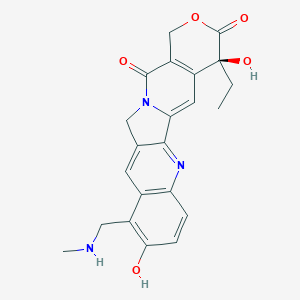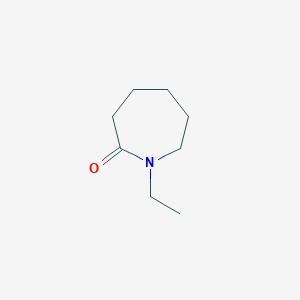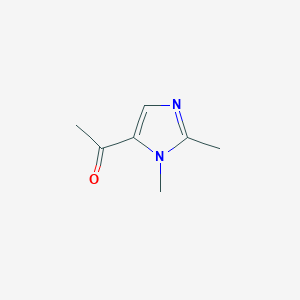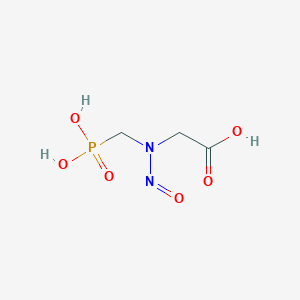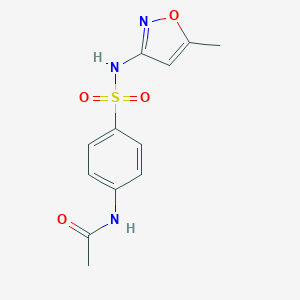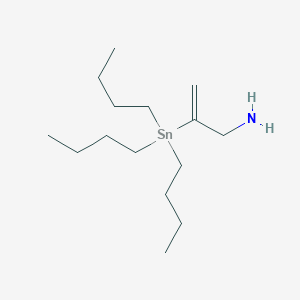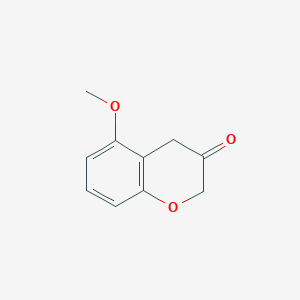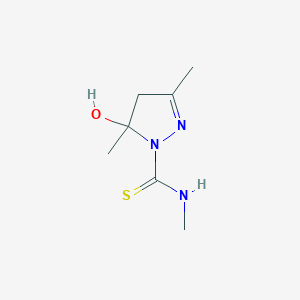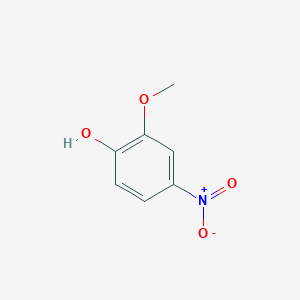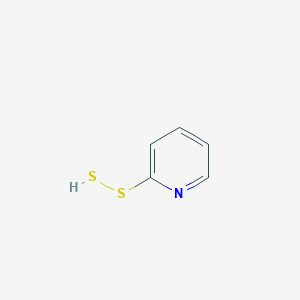
Pyridine-2-dithioperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PDTP is a potent oxidant that has been shown to have a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. In
Mécanisme D'action
Pyridine-2-dithioperoxol is a potent oxidant that can oxidize a wide range of organic and inorganic compounds. The mechanism of action of Pyridine-2-dithioperoxol involves the transfer of an oxygen atom from the peroxide group to the substrate, resulting in the formation of a sulfenic acid intermediate. The sulfenic acid intermediate can then undergo further oxidation to form a sulfinic acid or a sulfonic acid. The mechanism of action of Pyridine-2-dithioperoxol is highly dependent on the nature of the substrate and the reaction conditions.
Effets Biochimiques Et Physiologiques
Pyridine-2-dithioperoxol has been shown to have a wide range of biochemical and physiological effects. Pyridine-2-dithioperoxol can selectively oxidize cysteine residues in proteins, which can alter their activity and function. Pyridine-2-dithioperoxol has also been shown to induce apoptosis in cancer cells by disrupting the redox balance. Pyridine-2-dithioperoxol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Pyridine-2-dithioperoxol has also been shown to have neuroprotective effects by reducing oxidative stress in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine-2-dithioperoxol has several advantages for lab experiments. Pyridine-2-dithioperoxol is a highly selective oxidant that can selectively oxidize cysteine residues in proteins. Pyridine-2-dithioperoxol is also a potent oxidant that can oxidize a wide range of organic and inorganic compounds. However, Pyridine-2-dithioperoxol has some limitations for lab experiments. Pyridine-2-dithioperoxol is a highly reactive compound that can decompose rapidly in the presence of air or moisture. Pyridine-2-dithioperoxol is also a toxic compound that requires proper handling and disposal.
Orientations Futures
Pyridine-2-dithioperoxol has several potential future directions for research. Pyridine-2-dithioperoxol can be further explored for its potential applications in organic synthesis and catalysis. Pyridine-2-dithioperoxol can also be further studied for its potential applications in biochemistry and medicine. Pyridine-2-dithioperoxol can be used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol can also be explored for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, Pyridine-2-dithioperoxol is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Pyridine-2-dithioperoxol has a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. Pyridine-2-dithioperoxol is a potent oxidant that can selectively oxidize cysteine residues in proteins and has several biochemical and physiological effects. Pyridine-2-dithioperoxol has several advantages for lab experiments but also has some limitations. Pyridine-2-dithioperoxol has several potential future directions for research, including its potential applications in medicine and therapeutic interventions.
Méthodes De Synthèse
Pyridine-2-dithioperoxol can be synthesized by the reaction of pyridine-2-thiol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes oxidation to form Pyridine-2-dithioperoxol. The yield of Pyridine-2-dithioperoxol can be improved by using excess hydrogen peroxide and a high concentration of the acid catalyst.
Applications De Recherche Scientifique
Pyridine-2-dithioperoxol has been extensively studied for its potential applications in various fields of research. In organic synthesis, Pyridine-2-dithioperoxol has been used as a powerful oxidant for the conversion of alcohols to aldehydes or ketones. Pyridine-2-dithioperoxol has also been used as a catalyst for the oxidation of sulfides to sulfoxides and sulfones. In biochemistry, Pyridine-2-dithioperoxol has been used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol has been shown to selectively oxidize cysteine residues in proteins, which can alter their activity and function.
Propriétés
Numéro CAS |
105988-28-1 |
|---|---|
Nom du produit |
Pyridine-2-dithioperoxol |
Formule moléculaire |
C5H5NS2 |
Poids moléculaire |
143.2 g/mol |
Nom IUPAC |
2-(disulfanyl)pyridine |
InChI |
InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H |
Clé InChI |
ROJBIOJYHVAOFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SS |
SMILES canonique |
C1=CC=NC(=C1)SS |
Synonymes |
2-Pyridinesulfenothioicacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



